2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate is a complex organic compound with a unique structure that includes a bromophenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa-isoindol group
Preparation Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate involves multiple steps, including the formation of the bromophenyl group and the cyclopropa-isoindol structure. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bromophenyl or oxoethyl groups.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential as a therapeutic agent or its role in drug development. In industry, it could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application, but they may include enzymes, receptors, or other biomolecules that mediate its effects. Understanding the mechanism of action is crucial for elucidating its potential therapeutic or industrial applications.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate stands out due to its unique structural features and potential applications. Similar compounds may include other bromophenyl derivatives or cyclopropa-isoindol analogs, each with their own distinct properties and uses. The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H20BrNO5 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate |
InChI |
InChI=1S/C22H20BrNO5/c1-10(22(28)29-9-17(25)11-2-4-12(23)5-3-11)24-20(26)18-13-6-7-14(16-8-15(13)16)19(18)21(24)27/h2-7,10,13-16,18-19H,8-9H2,1H3 |
InChI Key |
UJOSZOXREULCJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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